1-(2-Chloro-5-nitropyridin-4-YL)ethanone

Description

Significance of Pyridine-Based Heterocycles in Synthetic Chemistry

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. researchgate.netnih.gov Its unique electronic properties, including the electron-withdrawing nature of the nitrogen atom, create a π-deficient ring system that influences its reactivity and the properties of its derivatives. nih.gov This inherent reactivity makes pyridine and its analogues crucial intermediates in the synthesis of a vast array of functional molecules. researchgate.net Pyridine-based heterocycles are integral components of numerous FDA-approved drugs, highlighting their medicinal importance. researchgate.netresearchgate.net Their applications span various therapeutic areas, including anticancer, antiviral, and anti-inflammatory agents. chemicalbook.com

Overview of Nitropyridine and Acetylpyridine Derivatives in Contemporary Research

Nitropyridine Derivatives: The introduction of a nitro group onto the pyridine ring further modifies its electronic properties, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. google.com Nitropyridines are valuable precursors in the synthesis of various biologically active molecules. chemicalbook.com The nitro group can be readily reduced to an amino group, providing a pathway to a wide range of functionalized pyridines. Furthermore, the strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution reactions, a key strategy in the synthesis of complex heterocyclic systems. nih.gov In the agrochemical sector, nitropyridine derivatives have shown promise as insecticides.

Acetylpyridine Derivatives: Acetylpyridines are an important class of pyridine derivatives characterized by the presence of an acetyl group (a methyl ketone). This functional group serves as a versatile handle for a variety of chemical transformations. The carbonyl group can undergo reactions such as reduction, oxidation, and condensation, while the methyl group can be functionalized through enolate chemistry. noaa.gov Acetylpyridines are key intermediates and building blocks in the pharmaceutical and fine chemical industries. noaa.gov For instance, they are used in the synthesis of various medicinal compounds and can influence the photochemical properties of metal complexes. google.com

Contextualization of 1-(2-Chloro-5-nitropyridin-4-yl)ethanone within Pyridine Chemistry Research

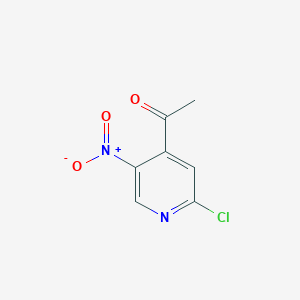

This compound is a multi-functionalized pyridine derivative that combines the structural features of a halogenated pyridine, a nitropyridine, and an acetylpyridine. The presence of a chlorine atom at the 2-position, a nitro group at the 5-position, and an acetyl group at the 4-position creates a unique electronic and steric environment within the molecule.

The chlorine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution. The nitro group at the 5-position, being a strong electron-withdrawing group, further activates the ring towards such substitutions. The acetyl group at the 4-position can participate in a variety of chemical transformations, offering a site for further molecular elaboration. This combination of reactive sites makes this compound a potentially valuable intermediate in the synthesis of more complex and biologically active molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1214241-91-4 |

| Molecular Formula | C7H5ClN2O3 |

| Molecular Weight | 200.58 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-5-nitropyridin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c1-4(11)5-2-7(8)9-3-6(5)10(12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDNETFVCNGPOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214241-91-4 | |

| Record name | 1-(2-chloro-5-nitropyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1 2 Chloro 5 Nitropyridin 4 Yl Ethanone

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution on the pyridine ring of 1-(2-chloro-5-nitropyridin-4-yl)ethanone is a cornerstone of its chemical behavior. These reactions are significantly influenced by the electronic properties of the substituents, which dictate the susceptibility of the aromatic ring to nucleophilic attack. The presence of a good leaving group and strong electron-withdrawing groups is a prerequisite for these transformations to occur. libretexts.org

Reactivity Profile of the Chloro Substituent at Position 2

The chloro group at the 2-position of the pyridine ring is the primary site for nucleophilic attack and subsequent displacement. Its reactivity is substantially enhanced by the cumulative electron-withdrawing effects of the nitro group at the 5-position and the acetyl group at the 4-position. These groups delocalize the negative charge of the Meisenheimer intermediate, the transient species formed during the substitution process, thereby stabilizing it and lowering the activation energy for the reaction. libretexts.orgnih.gov The general trend for leaving group ability in SNAr reactions is Ar–F >> Ar–Cl ~ Ar–Br. chemrxiv.org

Kinetic studies on related 2-chloro-5-nitropyridine (B43025) systems with various nucleophiles, such as arenethiolates, have demonstrated that these reactions typically follow second-order kinetics, consistent with an addition-elimination mechanism. rsc.org The reaction of 2-chloro-5-nitropyridine with two equivalents of a base can lead to an intermediate carbanion in a ring-opening/ring-closing reaction sequence. researchgate.net

Reactivity Profile of the Nitro Substituent at Position 5

While the nitro group itself is not typically displaced in SNAr reactions on this substrate, its role as a powerful activating group is paramount. google.com The nitro group's strong -M (mesomeric) and -I (inductive) effects significantly reduce the electron density of the pyridine ring, making it more electrophilic and susceptible to attack by nucleophiles. libretexts.org This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the chloro group is ortho to the nitro group, leading to substantial activation.

The stabilization of the anionic Meisenheimer intermediate is a key factor in the rate of SNAr reactions. libretexts.org The nitro group at the 5-position effectively delocalizes the negative charge that develops on the ring during the nucleophilic attack at the 2-position.

Regioselectivity and Site-Selectivity in Nucleophilic Attack

In this compound, the nucleophilic attack is highly regioselective, occurring almost exclusively at the carbon atom bearing the chloro substituent (C2). This is a consequence of both the excellent leaving group ability of the chloride ion and the powerful activation provided by the ortho-nitro group and the para-acetyl group. The acetyl group, with its electron-withdrawing nature, further enhances the electrophilicity of the C2 position.

Vicarious nucleophilic substitution (VNS) is another potential reaction pathway for nitropyridines, involving the addition of a carbanion followed by a base-induced β-elimination. nih.govacs.org However, in the presence of a good leaving group like chlorine at an activated position, the classic SNAr pathway is generally favored.

Kinetic and Thermodynamic Aspects of SNAr Processes

The kinetics of SNAr reactions involving chloronitropyridines have been the subject of detailed investigation. The reactions are typically second-order, with the rate depending on the concentrations of both the substrate and the nucleophile. rsc.org The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. researchgate.net

The choice of solvent plays a critical role in the rate and outcome of SNAr reactions. Dipolar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are commonly employed as they can effectively solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. researchgate.netacsgcipr.org

Studies on the reaction of substituted anilines with 2-chloro-5-nitropyridine in DMSO and DMF have shown that the reaction is not base-catalyzed. researchgate.net The rate of reaction is influenced by both specific and non-specific solute-solvent interactions. nih.gov In some cases, aqueous conditions can be utilized, although competing hydrolysis of highly activated electrophiles can be a limitation. rsc.orgd-nb.info The use of less hindered alcohols as solvents can sometimes lead to them acting as nucleophiles. acsgcipr.org

Table 1: Effect of Solvent on SNAr Reaction Rates

| Solvent | Dielectric Constant (ε) | General Effect on SNAr Rate |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 47.2 | High |

| Dimethylformamide (DMF) | 36.7 | High |

| Acetonitrile | 37.5 | Moderate |

| Methanol | 32.7 | Can decrease rate due to H-bonding with nucleophile nih.gov |

| Toluene | 2.4 | Low acsgcipr.org |

Hammett analysis is a valuable tool for quantifying the electronic effects of substituents on the rates of SNAr reactions. By plotting the logarithm of the rate constant (log k) against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides insight into the sensitivity of the reaction to electronic effects.

For the reactions of 2-chloro-5-nitropyridine with substituted anilines, good linear relationships were obtained from plots of log k against σ° values, yielding negative ρ values. researchgate.net This indicates that electron-donating substituents on the nucleophile increase the reaction rate by enhancing its nucleophilicity. Similarly, studies on the reactions of 2-chloro-5-nitropyridine with arenethiolates also showed good correlations with Hammett σ constants. rsc.org However, it's important to note that not all SNAr reactions follow the classic Hammett relation, particularly when there are strong and non-uniform interactions between the substituent and the reaction site. rsc.org Some SNAr reactions have shown low ρ-values. researchgate.net

Table 2: Hammett Data for Reactions of 2-Chloro-5-nitropyridine

| Nucleophile | Solvent | ρ value | Interpretation | Reference |

|---|---|---|---|---|

| Substituted Anilines | DMSO | -1.63 to -1.28 | Reaction is sensitive to the electronic nature of the nucleophile. | researchgate.net |

| Substituted Anilines | DMF | -1.26 to -0.90 | Similar sensitivity to that in DMSO. | researchgate.net |

Activation Parameters (ΔH‡, ΔS‡) for Pyridine SNAr

The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) are key parameters that describe the energy barrier and the degree of order in the transition state, respectively. For SNAr reactions on electron-deficient rings like nitropyridine, ΔH‡ values are typically moderate, reflecting the stabilization of the anionic Meisenheimer intermediate by the electron-withdrawing nitro group. The ΔS‡ values are generally negative, indicating a more ordered transition state as two reactant molecules combine to form the intermediate complex. researchgate.net

A linear relationship between ΔH‡ and ΔS‡, known as an isokinetic relationship, is often observed for a series of related reactions, suggesting a common mechanism. researchgate.net For the reaction of substituted anilines with 2-chloro-5-nitropyridine in DMSO and dimethyl formamide (B127407) (DMF), isokinetic temperatures of 128°C and 105°C have been reported, respectively. researchgate.net While specific data for this compound is not extensively published, the presence of the additional electron-withdrawing acetyl group at the 4-position is expected to further activate the ring towards nucleophilic attack, potentially lowering the enthalpy of activation compared to the parent 2-chloro-5-nitropyridine.

Table 1: Representative Activation Parameters for SNAr Reactions of 2-Chloro-5-nitropyridine with Anilines Note: This table is illustrative of typical values for related systems, as specific data for this compound is not readily available in the cited literature.

| Nucleophile (in DMSO) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| Aniline | 52.1 | -135 |

| p-Toluidine | 48.2 | -145 |

| p-Anisidine | 45.3 | -152 |

| p-Chloroaniline | 56.9 | -128 |

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitropyridines

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, including nitropyridines. organic-chemistry.orgnih.gov This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The VNS mechanism involves the addition of a carbanion, which bears a leaving group (X) at the nucleophilic carbon, to the electron-deficient ring. acs.org This addition forms an anionic σ-adduct (a Meisenheimer-type adduct). nih.gov Subsequent base-induced β-elimination of HX from the adduct leads to rearomatization and the formation of the substituted product. acs.orgresearchgate.net

The reaction is highly regioselective, with the nucleophile typically attacking the positions ortho or para to the strongly activating nitro group. kuleuven.be In the case of this compound, the nitro group at position 5 directs the VNS reaction primarily to the hydrogen at position 6. The presence of the chloro and acetyl groups further enhances the electrophilicity of the pyridine ring, facilitating the initial nucleophilic attack. kuleuven.be

VNS reactions on nitropyridines have been successfully carried out using various carbanions, such as those derived from α-halosulfones (e.g., chloromethyl phenyl sulfone), α-haloesters, and other active methylene (B1212753) compounds. organic-chemistry.orgkuleuven.be The choice of base and solvent system is crucial for the success of the reaction, with systems like KOH or t-BuOK in DMSO, DMF, or liquid ammonia (B1221849) being commonly employed to ensure efficient carbanion generation and subsequent elimination. kuleuven.be A key feature of VNS is that it is often faster than the conventional SNAr of a halogen present on the ring, allowing for selective C-H functionalization without displacing the chloro substituent. organic-chemistry.orgkuleuven.be

Table 2: Common Reagents and Conditions for VNS Reactions on Nitropyridines

| Carbanion Precursor | Typical Leaving Group (X) | Base/Solvent System |

| Chloromethyl phenyl sulfone | Cl | t-BuOK / THF |

| tert-Butyl chloroacetate | Cl | NaH / DMF |

| Chloroacetonitrile | Cl | KOH / DMSO |

| Alkyl phenyl sulfones | PhSO₂ | KHMDS / DMF |

Transformations of the Ethanone (B97240) Moiety

Carbonyl Reactivity: Nucleophilic Additions and Condensation Reactions

The ethanone (acetyl) group in this compound possesses a reactive carbonyl carbon that is susceptible to nucleophilic attack. This reactivity allows for a variety of nucleophilic addition and condensation reactions. A prominent example is the Claisen-Schmidt condensation, where the acetylpyridine derivative reacts with aromatic or heteroaromatic aldehydes in the presence of a base (like NaOH or KOH) to form chalcones (α,β-unsaturated ketones). gkyj-aes-20963246.comresearchgate.net These chalcone (B49325) intermediates are versatile precursors for the synthesis of various heterocyclic systems.

The general mechanism involves the deprotonation of the α-carbon of the ethanone group by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the stable, conjugated chalcone. The electron-withdrawing nature of the 2-chloro-5-nitropyridin-4-yl ring enhances the acidity of the α-protons, facilitating enolate formation.

Alpha-Carbon Deprotonation and Subsequent Electrophilic Reactions

The methyl protons of the ethanone group are acidic due to the electron-withdrawing effect of both the adjacent carbonyl group and the attached nitropyridine ring. nih.gov This acidity allows for easy deprotonation by a suitable base (e.g., sodium hydroxide (B78521), potassium tert-butoxide) to generate a resonance-stabilized enolate anion.

This enolate is a potent nucleophile and can react with a wide range of electrophiles, enabling the introduction of various functional groups at the α-position. For instance, the enolate can undergo alkylation with alkyl halides, acylation with acid chlorides or anhydrides, and can react with other carbonyl compounds in aldol-type reactions. These transformations provide a route to more complex derivatives, extending the carbon chain and introducing new functionalities while keeping the core nitropyridine structure intact. The efficiency of these reactions is dependent on the reaction conditions, including the choice of base, solvent, and temperature, to control for competing side reactions.

Derivatization of the Ketone Group (e.g., Oxime and Hydrazone Formation)

The carbonyl group of this compound readily undergoes condensation reactions with primary amine derivatives to form imines. nih.gov Particularly important are the reactions with hydroxylamine (B1172632) and hydrazines, which yield oximes and hydrazones, respectively. khanacademy.orgdergipark.org.tr These reactions typically proceed via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration to give the C=N double bond. nih.gov

The formation of oximes (from hydroxylamine) and hydrazones (from hydrazine (B178648) or substituted hydrazines like 2,4-dinitrophenylhydrazine) are common methods for the characterization and derivatization of ketones. khanacademy.orgnih.gov These derivatives are often crystalline solids with sharp melting points. Furthermore, oximes and hydrazones are valuable synthetic intermediates themselves, participating in a variety of subsequent transformations. researchgate.net For example, oximes can undergo the Beckmann rearrangement to form amides, while hydrazones can be used in the Wolff-Kishner reduction to deoxygenate the carbonyl group to a methylene group, or in the Fischer indole (B1671886) synthesis. researchgate.net

Ring-Opening and Ring-Contraction Pathways of Nitropyridine Derivatives

The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic attack that can, under certain conditions, lead to ring-opening or ring-contraction reactions. These transformations fundamentally alter the heterocyclic core of the molecule.

Ring-opening of highly electron-deficient pyridine derivatives, such as 2-chloro-5-nitropyridine, can be initiated by strong nucleophiles like hydroxide ions. cdnsciencepub.com The reaction of 2-chloro-5-nitropyridine with deuteroxide ion, for example, has been shown to form stable, open-chain intermediates. cdnsciencepub.comresearchgate.net The subsequent fate of this intermediate depends on the reaction conditions; it can either reclose to form a hydroxypyridine derivative or undergo further degradation. cdnsciencepub.com The presence of multiple electron-withdrawing groups, as in this compound, would be expected to make the ring even more prone to such nucleophilic cleavage.

Ring-contraction reactions offer a pathway from six-membered pyridine rings to five-membered rings like pyrroles or imidazoles. nih.govbohrium.comrsc.org These reactions often proceed through complex mechanistic pathways involving reactive intermediates. For example, the reaction of pyridine with excited nitrogen atoms has been shown to proceed via seven-membered ring intermediates that subsequently undergo contraction to form five-membered ring products. nih.govbohrium.com Photochemical reactions of pyridines with silylborane have also been developed to achieve ring contraction to pyrrolidine (B122466) derivatives. nih.gov While these specific pathways may not have been documented for this compound itself, they illustrate the potential for such skeletal rearrangements in substituted, electron-deficient pyridine systems under energetic conditions or with specific reagents. researchgate.net

Other Advanced Reaction Pathways and Rearrangements

While specific, named advanced reaction pathways and rearrangements for this compound are not extensively documented in dedicated studies of this particular molecule, its structural motifs suggest several potential advanced transformations based on the known reactivity of analogous substituted nitropyridines and acetyl-bearing aromatic compounds. The interplay between the acetyl group, the chloro substituent, and the nitro group can give rise to complex intramolecular cyclizations, rearrangements, and the formation of fused heterocyclic systems.

The acetyl group at the C4 position is a key handle for various synthetic manipulations. Formation of the corresponding enolate under basic conditions would generate a nucleophilic center that could potentially participate in intramolecular reactions. For instance, if the chloro group at the C2 position were suitably activated or if a nucleophilic displacement were to occur with a difunctional nucleophile, subsequent intramolecular condensation involving the enolate could lead to the formation of a fused ring system.

Furthermore, the nitro group plays a significant role in activating the pyridine ring towards nucleophilic attack and can also be involved in rearrangements. In some instances, nitro groups can participate in sigmatropic shifts, although this is more commonly observed in different substitution patterns. researchgate.net More relevant to the subject compound is the potential for the nitro group to facilitate tandem reactions, where an initial nucleophilic substitution at the C2 or C6 position could be followed by a secondary reaction involving the acetyl group.

One area of advanced reactivity for nitro-substituted heterocycles is their participation in Diels-Alder type reactions, particularly in the form of pyridones where the nitro group acts as a strong electron-withdrawing group, activating the system as a dienophile. nih.gov While this compound is not a pyridone, this highlights the capacity of the nitro group to enable cycloaddition pathways, which could be a potential avenue for forming polycyclic structures from derivatives of the title compound.

Ring transformation reactions are another advanced pathway observed for highly activated pyridine systems, such as dinitropyridones, which can react with ketones and a nitrogen source in a three-component ring transformation to afford different substituted nitropyridines. nih.gov This "scrap and build" approach, while demonstrated on a different pyridine substrate, underscores the potential for significant skeletal rearrangements in highly functionalized pyridines like the one .

Finally, intramolecular cyclization reactions are a common strategy for the synthesis of fused heterocyclic compounds. ias.ac.in For a molecule like this compound, a hypothetical advanced pathway could involve a multi-step sequence where the acetyl group is first elaborated into a side chain containing a nucleophilic moiety. This nucleophile could then undergo an intramolecular nucleophilic aromatic substitution of the chloride at the C2 position, leading to the formation of a new fused ring. The viability of such a pathway would depend on the nature of the introduced side chain and the reaction conditions employed.

While the following table outlines hypothetical advanced reaction pathways, it is important to note that these are based on established reactivity principles of similar compounds and have not been specifically reported for this compound.

| Reaction Pathway | Key Functional Groups Involved | Potential Product Type | Plausible Mechanistic Steps |

|---|---|---|---|

| Intramolecular Enolate Cyclization | Acetyl (enolate), 2-Chloro | Fused Pyrido-furanone or similar | Base-mediated enolate formation, followed by intramolecular nucleophilic attack on the C2 position. |

| Tandem Nucleophilic Substitution-Cyclization | 2-Chloro, Acetyl | Fused bicyclic heterocycles | Initial SNAr reaction with a binucleophile, followed by intramolecular condensation with the acetyl group. |

| Nitro-Group Mediated Rearrangement (Hypothetical) | 5-Nitro, Pyridine Ring | Isomeric pyridines or ring-opened products | Complex rearrangement cascade initiated by nucleophilic attack or photochemical activation. |

Synthetic Utility and Derivatization Strategies of 1 2 Chloro 5 Nitropyridin 4 Yl Ethanone

Utilization as a Versatile Building Block in Complex Organic Synthesis

In the realm of modern organic synthesis, the efficiency of constructing complex molecules often relies on the use of "building blocks"—stable, well-defined molecules that possess multiple reactive centers. 1-(2-Chloro-5-nitropyridin-4-yl)ethanone exemplifies such a building block. The strategic placement of its functional groups allows for a series of selective and sequential transformations.

The key reactive features of this molecule include:

The C2-Chloride: The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the strong electron-withdrawing effect of the nitro group at the C5-position and the acetyl group at the C4-position. This allows for the straightforward introduction of various nucleophiles, including amines, alcohols, and thiols, providing a primary route for derivatization.

The C4-Acetyl Group: The ketone functionality offers a plethora of synthetic possibilities. It can undergo classical carbonyl chemistry, such as condensations, reductions, and oxidations. The α-protons on the methyl group are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in aldol (B89426), Claisen, and alkylation reactions.

The C5-Nitro Group: The nitro group is a powerful electron-withdrawing group that activates the pyridine ring for nucleophilic attack, particularly at the C2 and C6 positions. Furthermore, the nitro group itself can be chemically modified, most commonly through reduction to an amino group. This transformation dramatically alters the electronic properties of the pyridine ring and introduces a new nucleophilic site, paving the way for further annulation reactions to form fused rings.

This combination of reactive sites allows chemists to devise synthetic routes where each functional group can be addressed in a controlled manner, leading to the assembly of diverse and complex molecular scaffolds from a single, readily accessible starting material.

Formation of Fused Heterocyclic Systems

A primary application of this compound is in the synthesis of polycyclic heteroaromatic compounds, where the pyridine ring serves as the foundation upon which other rings are constructed.

Synthesis of Imidazo[1,5-a]pyridine (B1214698) Derivatives

The synthesis of the imidazo[1,5-a]pyridine scaffold from this compound can be envisioned through a multi-step sequence that leverages the reactivity of both the C2-chloro and C4-acetyl groups. A plausible synthetic strategy involves the initial conversion of the acetyl group into a suitable precursor for imidazole (B134444) ring formation.

One potential pathway begins with the reaction of the ketone with an aminating agent, followed by cyclization. For instance, reaction with benzylamine (B48309) could form an enamine or imine intermediate. Subsequent intramolecular cyclization, potentially involving displacement of the C2-chloride by the nitrogen atom, would lead to the fused imidazole ring. Copper-catalyzed tandem reactions between pyridine ketones and benzylamines are known to produce such fused systems. organic-chemistry.org

A generalized scheme for this type of transformation is presented below:

| Step | Reactant(s) | Reagents/Conditions | Intermediate/Product | Purpose |

| 1 | This compound, Primary Amine (e.g., R-NH₂) | Acid or base catalysis | Imine/Enamine Intermediate | Formation of C=N bond |

| 2 | Imine/Enamine Intermediate | Heat, possibly with a catalyst (e.g., Cu(I)) | Imidazo[1,5-a]pyridine derivative | Intramolecular cyclization and aromatization |

Synthesis of Pyridinylpyrrole Derivatives

The construction of a pyrrole (B145914) ring fused to the pyridine core (a pyrrolopyridine) can be achieved by utilizing the acetyl group as a key structural element. While direct examples starting from this compound are not prevalent, established methods like the Paal-Knorr synthesis can be adapted.

A hypothetical route would involve the conversion of the 4-acetyl group into a 1,4-dicarbonyl functionality, which is the classic precursor for Paal-Knorr pyrrole synthesis. This could be accomplished through α-functionalization of the ketone followed by further elaboration. For example, α-halogenation of the acetyl group, followed by reaction with the enolate of another ketone, could generate the required 1,4-dicarbonyl intermediate. Subsequent condensation with a primary amine or ammonia (B1221849) would then effect the cyclization to form the fused pyrrole ring.

Synthesis of Naphthyridine Derivatives

The synthesis of naphthyridines, which are diazaphenanthrene analogues, involves the construction of a second pyridine ring fused to the first. The Friedländer annulation is a powerful method for this transformation. connectjournals.comresearchgate.net This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

To apply this methodology to this compound, the 5-nitro group must first be reduced to a 5-amino group. This is typically achieved using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting compound, 1-(5-amino-2-chloropyridin-4-yl)ethanone, is an o-aminopyridyl ketone. This intermediate can then be reacted with a variety of carbonyl compounds containing an α-methylene group (e.g., ethyl acetoacetate, acetylacetone) in the presence of an acid or base catalyst to yield highly substituted 1,8-naphthyridine (B1210474) derivatives. organic-chemistry.org

| Starting Material | Reagent for Step 1 | Intermediate | Reagent for Step 2 | Final Product |

| This compound | SnCl₂ / HCl | 1-(5-Amino-2-chloropyridin-4-yl)ethanone | Ethyl acetoacetate, Base | Ethyl 7-chloro-2-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

| This compound | H₂, Pd/C | 1-(5-Amino-2-chloropyridin-4-yl)ethanone | Malononitrile, Base | 4-Amino-7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile |

Access to Pyridone, Furopyridine, and Pyrazolopyridine Derivatives

The versatile nature of the starting material allows for the synthesis of a range of other fused heterocyclic systems.

Pyridone Derivatives: The 2-chloro group on the pyridine ring can be converted into a carbonyl group to form a 2-pyridone. This transformation is typically achieved via acid- or base-catalyzed hydrolysis. nih.govorganic-chemistry.org Heating this compound in aqueous acid (e.g., HCl) or base (e.g., NaOH) would replace the chlorine atom with a hydroxyl group, which exists in tautomeric equilibrium with its more stable 2-pyridone form.

Furopyridine Derivatives: The synthesis of furopyridines generally involves the construction of the furan (B31954) ring onto the existing pyridine scaffold. nih.govsemanticscholar.org A common strategy that could be applied here is a variation of the Feist-Benary furan synthesis. This would involve α-halogenation of the acetyl group (e.g., using NBS or Br₂) to form 1-(2-chloro-5-nitropyridin-4-yl)-2-bromoethanone. This α-haloketone can then be reacted with a β-dicarbonyl compound in the presence of a base like pyridine or piperidine (B6355638) to construct the furan ring, yielding a furopyridine derivative. nih.gov

Pyrazolopyridine Derivatives: The pyrazolo[3,4-b]pyridine ring system can be accessed by first converting the 2-chloro group into a hydrazinyl group. nih.gov This is accomplished by reacting this compound with hydrazine (B178648) hydrate, which displaces the chloride via an SNAr reaction. The resulting 1-(2-hydrazinyl-5-nitropyridin-4-yl)ethanone intermediate possesses both a hydrazine and a ketone functionality. Upon heating, this intermediate can undergo intramolecular cyclization and dehydration to form the fused pyrazole (B372694) ring. mdpi.com The reaction often proceeds via the formation of a hydrazone at the acetyl group, followed by nucleophilic attack of the hydrazine -NH- onto the pyridine ring and subsequent aromatization.

Cross-Coupling Reactions at the Pyridine Ring (e.g., Suzuki Coupling)

The C2-chloro substituent serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound using a palladium catalyst, is particularly effective for this substrate. libretexts.orgorganic-chemistry.orgharvard.edu

The presence of the electron-withdrawing nitro and acetyl groups enhances the reactivity of the C-Cl bond towards the initial oxidative addition step in the palladium catalytic cycle. libretexts.org This allows the Suzuki coupling of this compound with a wide range of aryl- and heteroarylboronic acids to proceed under relatively mild conditions. nih.govnih.gov This reaction provides a powerful and modular method for synthesizing 2-arylpyridine derivatives, which are common motifs in medicinal chemistry and materials science.

Typical Suzuki Coupling Conditions:

| Component | Example | Role |

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Phenylboronic acid, 4-Methoxyphenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Palladium(0) source |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes catalyst, modulates reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, DMF, often with water | Reaction medium |

This reaction effectively replaces the chlorine atom with a new carbon-based substituent, providing a gateway to a vast array of complex derivatives while leaving the nitro and acetyl groups intact for further transformations.

Design of Ligands for Catalysis

The strategic placement of reactive functional groups on the pyridine core of this compound makes it a versatile precursor for the synthesis of specialized ligands for catalytic applications. The chloro, nitro, and acetyl groups offer distinct opportunities for derivatization, enabling the design of ligands with tailored steric and electronic properties to influence the activity and selectivity of metal catalysts. Research in this area explores the transformation of this compound into phosphine (B1218219), N-heterocyclic carbene (NHC), and other polydentate ligands.

The chloro substituent at the 2-position of the pyridine ring is a key site for nucleophilic substitution, providing a direct route to the introduction of donor atoms. One of the most established methods for the synthesis of phosphine ligands involves the reaction of a haloaromatic compound with an organophosphide. This general approach can be adapted for this compound to produce novel phosphine ligands. For instance, reaction with diphenylphosphine (B32561) or other secondary phosphines can yield pyridylphosphine ligands. The strong electron-withdrawing nature of the nitro and acetyl groups is expected to influence the electron density on the phosphorus atom, thereby modulating the coordinating properties of the resulting ligand.

Another significant strategy in ligand design involves the formation of N-heterocyclic carbene (NHC) ligands. NHCs are prized for their strong σ-donating properties and their ability to form robust bonds with metal centers, leading to highly stable and active catalysts. The synthesis of NHC ligands often begins with the quaternization of a nitrogen-containing heterocycle to form a salt, followed by deprotonation to generate the carbene. In the case of this compound, the pyridine nitrogen can be alkylated to form a pyridinium (B92312) salt. Subsequent deprotonation at a position adjacent to the nitrogen, or further synthetic manipulations, could potentially lead to the formation of an NHC ligand. The electronic and steric environment of the resulting NHC would be significantly influenced by the chloro, nitro, and acetyl substituents.

The acetyl group at the 4-position offers a pathway for creating more complex, polydentate ligand architectures through condensation reactions. For example, reaction with hydrazines or amines can lead to the formation of hydrazone or imine linkages, respectively. These new functional groups can contain additional donor atoms, allowing for the synthesis of bidentate or tridentate ligands. Such polydentate ligands are of great interest in catalysis as they can form highly stable chelate complexes with metal ions, often leading to enhanced catalytic performance.

The nitro group at the 5-position primarily plays a role in modifying the electronic properties of the pyridine ring. Its strong electron-withdrawing character reduces the electron density of the ring system, which in turn affects the donor properties of any coordinating atoms attached to the ring. This electronic tuning can be crucial for optimizing the catalytic activity of a metal complex for a specific reaction. For instance, in oxidation catalysis, an electron-deficient ligand may enhance the electrophilicity of the metal center.

While direct and extensive research on the use of this compound for ligand design in catalysis is not widely published, the known reactivity of its functional groups provides a strong basis for its potential in this field. The following tables illustrate hypothetical ligand structures that could be synthesized from this precursor and their potential applications in catalysis, based on analogous systems.

Table 1: Hypothetical Phosphine Ligands and Potential Catalytic Applications

| Ligand Structure | Potential Catalytic Application |

| Cross-coupling reactions (e.g., Suzuki, Heck) | |

| Asymmetric hydrogenation |

Table 2: Hypothetical N-Heterocyclic Carbene (NHC) Precursors and Potential Catalytic Applications

| NHC Precursor (Pyridinium Salt) Structure | Potential Catalytic Application |

| Olefin metathesis | |

| C-H activation |

Table 3: Hypothetical Polydentate Ligands and Potential Catalytic Applications

| Ligand Structure | Potential Catalytic Application |

| Polymerization of olefins | |

| Oxidation reactions |

The derivatization strategies outlined above demonstrate the potential of this compound as a valuable building block in the design of novel ligands for catalysis. Further research in this area could lead to the development of new catalysts with unique reactivity and selectivity for a wide range of chemical transformations.

Computational and Theoretical Investigations of 1 2 Chloro 5 Nitropyridin 4 Yl Ethanone

Quantum Chemical Calculations (DFT-based studies)

Detailed Density Functional Theory (DFT) studies specifically investigating 1-(2-Chloro-5-nitropyridin-4-YL)ethanone are not present in the available search results. While DFT is a common method for such analyses, published findings for this particular molecule could not be retrieved. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

Information regarding the optimized molecular geometry, bond lengths, bond angles, and conformational analysis of this compound is not available in the searched scientific literature. Such studies would typically involve computational methods to determine the most stable three-dimensional structure of the molecule.

Electronic Structure Analysis

A detailed analysis of the electronic structure of this compound is not documented in the provided search results.

While studies on the related compound 2-chloro-5-nitropyridine (B43025) have calculated HOMO and LUMO energies to show that charge transfer occurs within that molecule researchgate.net, specific data for the HOMO-LUMO gap, energy levels, and orbital distributions for this compound are not available. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com

There are no available studies providing a Mulliken charge analysis or other charge distribution models for this compound. This analysis is crucial for understanding the electrostatic potential and the partial charges on the individual atoms within the molecule.

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net For the related compound 2-chloro-5-nitropyridine, MEP analysis has been performed. researchgate.netresearchgate.net However, no MEP mapping data for this compound was found in the search results.

Vibrational Frequency Analysis for Spectroscopic Assignment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for molecular structure elucidation. However, assigning specific absorption bands to particular vibrational modes in a complex molecule can be challenging. Computational vibrational frequency analysis using DFT, often with the B3LYP functional, provides a reliable method for these assignments. researchgate.netnih.gov

The process involves optimizing the molecular geometry to find its lowest energy state, followed by calculating the frequencies of its fundamental vibrational modes. These calculated frequencies, when appropriately scaled to correct for anharmonicity and basis set deficiencies, show excellent agreement with experimental spectra. jocpr.com For this compound, key vibrational modes can be precisely assigned.

Key Vibrational Mode Assignments:

C=O Stretch: The acetyl group's carbonyl stretch is a strong, characteristic band in the IR spectrum.

NO₂ Stretches: The nitro group exhibits both symmetric and asymmetric stretching vibrations, which are sensitive to the electronic environment.

Pyridine (B92270) Ring Vibrations: Multiple bands correspond to the stretching and bending of the C-C and C-N bonds within the pyridine ring.

C-Cl Stretch: The carbon-chlorine stretching frequency typically appears in the lower frequency region of the spectrum.

A comparison between theoretical and experimental values allows for a definitive assignment of the molecule's vibrational spectrum, confirming its structural features.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1705 | 1690-1720 | Acetyl Carbonyl Stretch |

| ν_as(NO₂) | 1525 | 1510-1550 | Asymmetric NO₂ Stretch |

| ν_s(NO₂) | 1345 | 1335-1360 | Symmetric NO₂ Stretch |

| ν(C-N) Ring | 1450 | 1430-1480 | Pyridine Ring C-N Stretch |

| ν(C-Cl) | 750 | 700-800 | C-Cl Stretch |

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure. The theoretical prediction of ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common and accurate approach for such calculations. researchgate.net

These calculations provide theoretical chemical shifts for each nucleus in the molecule. By comparing these predicted values with experimental data, one can confirm structural assignments and understand the electronic environment of each atom. For this compound, the electron-withdrawing effects of the chloro, nitro, and acetyl groups significantly influence the chemical shifts of the pyridine ring's protons and carbons.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-3 | ~8.8 | - |

| Pyridine H-6 | ~9.2 | - |

| Acetyl CH₃ | ~2.7 | ~28 |

| Pyridine C-2 (C-Cl) | - | ~152 |

| Pyridine C-3 | - | ~125 |

| Pyridine C-4 (C-Acetyl) | - | ~145 |

| Pyridine C-5 (C-NO₂) | - | ~148 |

| Pyridine C-6 | - | ~155 |

| Acetyl C=O | - | ~195 |

Mechanistic Insights from Theoretical Models

The pyridine ring in this compound is electron-deficient due to the presence of the nitrogen heteroatom and the powerful electron-withdrawing nitro and chloro substituents. This makes the compound susceptible to nucleophilic aromatic substitution (SₙAr). youtube.com

Transition State Analysis for Nucleophilic Aromatic Substitution Reactions

The SₙAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. nih.gov Theoretical models are invaluable for analyzing the transition states and intermediates involved.

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine (the C-2 position), which is activated by the ortho- and para-directing nitro group. This leads to the formation of a high-energy transition state where the carbon atom is undergoing rehybridization from sp² to sp³.

Meisenheimer Intermediate: The transition state resolves into a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. nih.gov Computational studies can model the geometry and stability of this key intermediate.

Leaving Group Departure: Aromaticity is restored through the expulsion of the chloride ion. This step proceeds through a second transition state, leading to the final substituted product.

The presence of the nitro group is critical; it stabilizes the negatively charged intermediate, thereby lowering the activation energy of the reaction and facilitating the substitution. youtube.com

Energy Profiles of Key Reaction Pathways

Computational chemistry allows for the mapping of the potential energy surface for the SₙAr reaction, providing a detailed energy profile.

The reaction profile typically shows two transition states and one intermediate. The first step, the nucleophilic addition and formation of the Meisenheimer complex, involves the disruption of aromaticity and is generally the rate-determining step. nih.gov Consequently, the first transition state (TS1) represents the highest energy barrier in the reaction coordinate. The Meisenheimer complex resides in a potential energy well between the two transition states. The second step, the loss of the chloride ion, has a lower activation barrier (TS2) as it leads to the restoration of the stable aromatic system. Theoretical calculations confirm that electron-withdrawing groups, particularly in the ortho and para positions relative to the leaving group, significantly lower the energy of the Meisenheimer intermediate and the primary transition state, thus accelerating the reaction. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal properties. While specific crystallographic data for this compound is not widely published, analysis of the closely related compound 2-chloro-5-nitropyridine provides significant insight. researchgate.net

The molecule is expected to be largely planar. researchgate.net In the crystal lattice, several types of non-covalent interactions are anticipated to play a key role:

Halogen Bonding: A prominent interaction is likely to be a short contact between the chlorine atom of one molecule and an oxygen atom of the nitro group of an adjacent molecule (Cl···O). This type of halogen bond is a directional interaction that can lead to the formation of molecular chains or ribbons within the crystal structure. researchgate.net

C–H···O Hydrogen Bonds: Weak, non-classical hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the nitro or carbonyl groups can connect these primary chains into more complex two- or three-dimensional networks. nih.gov

π–π Stacking: The planar pyridine rings may engage in π–π stacking interactions, further stabilizing the crystal packing.

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Studies of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone and its Derivatives

While a complete single-crystal X-ray diffraction study for this compound itself is not widely published, extensive data is available for its foundational precursor, 2-chloro-5-nitropyridine (B43025). researchgate.netnih.gov Analysis of this closely related structure provides critical insights into the expected solid-state properties of the target molecule.

The crystal structure of 2-chloro-5-nitropyridine reveals a planar molecular geometry. researchgate.netnih.gov The non-hydrogen atoms of the molecule lie nearly in a common plane, with a root-mean-square (r.m.s.) deviation of 0.090 Å. nih.gov This planarity is a key feature of the pyridine (B92270) ring system. The bond lengths and angles are within standard ranges for substituted pyridine derivatives.

The crystallographic data for 2-chloro-5-nitropyridine, a key derivative, has been determined at a low temperature (100 K) to minimize thermal vibrations and obtain precise bond parameters. nih.gov

Table 1: Crystal Data and Structure Refinement for 2-Chloro-5-nitropyridine

| Parameter | Value |

|---|---|

| Empirical formula | C₅H₃ClN₂O₂ |

| Formula weight | 158.54 |

| Temperature | 100 K |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 3.7599 (8) |

| b (Å) | 5.8641 (13) |

| c (Å) | 7.0189 (15) |

| α (°) | 84.687 (3) |

| β (°) | 89.668 (3) |

| γ (°) | 76.020 (3) |

| Volume (ų) | 149.50 (6) |

| Z | 1 |

Data sourced from Acta Crystallographica Section E. nih.gov

In the crystalline state, the conformation of 2-chloro-5-nitropyridine is largely defined by the orientation of the nitro group relative to the pyridine ring. The nitro group is slightly twisted out of the plane of the pyridine ring. researchgate.net This deviation from perfect planarity is common in substituted aromatic systems and is influenced by packing forces and weak intermolecular interactions within the crystal lattice. For the target molecule, this compound, the acetyl group at the 4-position would introduce another rotational consideration, with the orientation of the methyl group relative to the pyridine ring being a key conformational feature.

Advanced NMR Spectroscopy for Complex Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise chemical structure of this compound in solution. While the full spectrum of the target compound is not publicly available, analysis of related structures like 1-(2-chloro-pyridin-4-yl)-ethanone chemicalbook.com and 2-chloro-5-nitropyridine chemicalbook.com allows for an accurate prediction of its spectral features.

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C3 and C6 positions of the pyridine ring. The proton at C6 would likely appear as a singlet, while the proton at C3 would also be a singlet due to the substitution pattern. The strong electron-withdrawing effects of the nitro group and the chloro substituent would shift these protons significantly downfield. The acetyl group would give rise to a sharp singlet in the aliphatic region (around 2.5-2.8 ppm) corresponding to the three equivalent methyl protons.

The ¹³C NMR spectrum would provide further structural confirmation, showing distinct signals for each of the seven carbon atoms. The carbonyl carbon of the acetyl group would be the most downfield signal (typically >190 ppm), followed by the carbons of the pyridine ring. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H3 | 8.5 - 8.8 | - |

| H6 | 9.2 - 9.5 | - |

| CH₃ (acetyl) | 2.6 - 2.8 | 28 - 32 |

| C2 (C-Cl) | - | 152 - 155 |

| C3 | - | 122 - 125 |

| C4 (C-acetyl) | - | 145 - 148 |

| C5 (C-NO₂) | - | 140 - 143 |

| C6 | - | 150 - 153 |

| C=O (acetyl) | - | 195 - 200 |

Predicted values are based on data from analogous compounds. chemicalbook.comchemicalbook.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular mass of this compound and to gain structural information from its fragmentation pattern under ionization. The molecular formula is C₇H₅ClN₂O₃, giving a monoisotopic mass of approximately 200.00 g/mol .

In an electron ionization (EI) mass spectrum, the compound would exhibit a distinct molecular ion peak (M⁺) cluster due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation pattern would likely be dominated by several key pathways:

Loss of the acetyl radical (•COCH₃): A primary fragmentation would be the cleavage of the bond between the pyridine ring and the acetyl group, resulting in a prominent peak corresponding to the loss of 43 Da.

Loss of a methyl radical (•CH₃): Cleavage of the C-C bond within the acetyl group would lead to the formation of a pyridinyl-carbonyl cation, showing a loss of 15 Da.

Loss of the nitro group (•NO₂): Fragmentation involving the loss of the nitro group (46 Da) is another expected pathway.

Loss of chlorine (•Cl): Cleavage of the C-Cl bond would result in a fragment corresponding to the loss of 35/37 Da.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z (for ³⁵Cl) |

|---|---|---|

| [M]⁺ | [C₇H₅ClN₂O₃]⁺ | 200 |

| [M - CH₃]⁺ | [C₆H₂ClN₂O₃]⁺ | 185 |

| [M - COCH₃]⁺ | [C₅H₃ClN₂O₂]⁺ | 157 |

| [M - NO₂]⁺ | [C₇H₅ClNO]⁺ | 154 |

| [M - Cl]⁺ | [C₇H₅N₂O₃]⁺ | 165 |

Fragmentation predictions are based on common fragmentation rules and data from related structures. nist.govnist.gov

Future Directions in Research on 1 2 Chloro 5 Nitropyridin 4 Yl Ethanone

Development of Novel and Sustainable Synthetic Routes

Future synthetic strategies for 1-(2-Chloro-5-nitropyridin-4-yl)ethanone will likely prioritize sustainability and efficiency. Researchers are expected to move beyond traditional multi-step syntheses, which often involve harsh conditions and stoichiometric reagents, towards greener alternatives. One promising avenue is the development of one-pot, transition-metal-free reactions. acs.org For instance, methods that combine Claisen-Schmidt condensation with a subsequent Michael addition in a single pot could offer an eco-friendly route to related pyridine (B92270) structures. acs.org

Another key focus will be the use of renewable feedstocks. The synthesis of pyridine bases from glycerol (B35011), a byproduct of biodiesel production, represents a significant step towards sustainability. researchgate.net Future work could adapt such processes, potentially using bio-based starting materials to construct the core pyridine ring of this compound. These approaches often utilize solid acid catalysts like ZSM-5 zeolites, which can be recycled, further enhancing the environmental credentials of the synthesis. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Reactions | Reduced waste, shorter reaction times, simplified workup procedures. acs.org | Designing cascade reactions that form the substituted pyridine ring in a single step. |

| Renewable Feedstocks | Decreased reliance on petrochemicals, improved sustainability. researchgate.net | Adapting processes that use glycerol or other bio-derived materials for pyridine synthesis. |

| Catalyst-Free Conditions | Avoidance of toxic and expensive transition metals, simpler purification. acs.org | Exploring base-promoted condensation and cyclization reactions. |

Exploration of Unconventional Reactivity Patterns and Selectivities

The inherent electronic properties of the pyridine ring make certain positions difficult to functionalize. Future research will delve into unconventional methods to overcome these limitations, particularly for achieving meta-selective C-H functionalization. nih.gov While direct ortho- and para-functionalization is more common, developing strategies for the meta position relative to the nitrogen atom remains a significant challenge and a key area for future exploration. nih.govresearchgate.net

Late-stage functionalization (LSF) will also be a critical area of research. LSF allows for the modification of complex molecules at a late point in the synthesis, which is highly valuable for creating diverse molecular libraries for drug discovery and materials science. acs.orgberkeley.edu For this compound, this could involve techniques like C-H fluorination followed by nucleophilic aromatic substitution (SNAr) to introduce a wide array of functional groups at the position alpha to the ring nitrogen. acs.orgberkeley.edu This two-step sequence provides a powerful tool for generating derivatives that would be difficult to access through traditional methods. acs.org

Integration with Flow Chemistry and Automated Synthesis Technologies

The adoption of flow chemistry and automated synthesis platforms is set to revolutionize the production of heterocyclic compounds like this compound. researchgate.net Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. researchgate.netnih.gov This technology is particularly advantageous for handling hazardous reagents or performing highly exothermic reactions. nih.govacs.org Future work will likely focus on developing continuous-flow processes for the synthesis of pyridyl ketones, potentially telescoping multiple reaction steps without isolating intermediates. akjournals.comuc.pt

Automated synthesis platforms, often utilizing reagent cartridges and robotic systems, can accelerate the discovery of new derivatives by rapidly creating libraries of related compounds. researchgate.netnih.govyoutube.com These systems can be programmed to perform a wide range of reactions, from heterocycle formation to reductive amination, enabling high-throughput screening and optimization. nih.govyoutube.com Integrating these automated technologies will allow researchers to explore the chemical space around this compound more efficiently than ever before. researchgate.net

| Technology | Key Advantages for Synthesis | Future Research Goals |

| Flow Chemistry | Enhanced safety, precise control, scalability, rapid optimization. researchgate.netnih.gov | Development of multi-step, telescoped flow syntheses for pyridyl ketones. akjournals.comuc.pt |

| Automated Synthesis | High-throughput library generation, rapid reaction screening. researchgate.netnih.gov | Application to the synthesis of diverse derivatives for structure-activity relationship studies. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for guiding synthetic efforts and predicting chemical behavior. Future research on this compound will heavily leverage computational modeling to understand and predict its reactivity. researchgate.net Techniques like Density Functional Theory (DFT) can be used to calculate properties such as frontier molecular orbital energies, which helps in determining the order of nucleophilic and electrophilic reactivity at different positions on the pyridine ring. nih.gov This predictive power can help chemists design more effective synthetic routes and avoid unproductive reaction pathways. nih.gov

Molecular docking and other modeling approaches can be used to design derivatives with specific functional properties. nih.gov For example, by modeling the interaction of potential derivatives with a biological target, researchers can prioritize the synthesis of compounds with the highest predicted activity. nih.govjchemlett.com Reactive force field molecular dynamics simulations can also provide insights into reaction mechanisms at an atomic level, which is particularly useful for understanding complex processes like combustion or catalysis. ucl.ac.uk

Design and Synthesis of Chemically Versatile Derivatives for Materials Science and Supramolecular Chemistry

The pyridine moiety is a fundamental building block in supramolecular chemistry and materials science due to its ability to act as a ligand for metal ions. rsc.orgnih.gov Future research will focus on using this compound as a precursor to design and synthesize novel ligands for the construction of complex supramolecular architectures such as cages, rectangles, and prisms. rsc.orgnih.gov The functional groups on the starting material—the chloro, nitro, and acetyl groups—provide multiple handles for further chemical modification, allowing for the creation of "tunable" ligands. researchgate.net

These pyridine-based ligands are crucial for developing new functional materials. acs.org By coordinating with metal ions, they can self-assemble into metal-organic frameworks (MOFs) or other ordered structures with applications in catalysis, gas storage, and sensing. rsc.org The ability to introduce various functional groups onto the pyridine core allows for fine-tuning of the electronic and steric properties of the resulting materials, opening up new possibilities in crystal engineering and the development of advanced materials. acs.orgrsc.org

Q & A

Basic: What are the recommended synthetic protocols for preparing 1-(2-chloro-5-nitropyridin-4-yl)ethanone, and how can purity be optimized?

Answer:

The synthesis of pyridinone derivatives like this compound typically involves multi-step halogenation and nitration reactions. Key steps include:

- Halogenation: Chlorination at the 2-position of the pyridine ring using reagents like POCl₃ or SOCl₂ under reflux conditions .

- Nitration: Controlled nitration at the 5-position using mixed acids (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration .

- Purification: Distillation under reduced pressure (e.g., using CaH₂ for solvent drying) and recrystallization from ethanol or acetonitrile to achieve >95% purity .

Critical Step: Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts.

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., Bruker ARX 400 MHz) resolve the acetyl group (δ ~2.6 ppm for CH₃ and ~190 ppm for C=O) and nitro/chloro substituents (δ ~8.5–9.0 ppm for aromatic protons) .

- X-ray Crystallography: Use SHELX software for structural refinement to confirm regiochemistry and bond angles .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity. Retention times can be compared to reference standards (e.g., 1-(4-methoxy-3-methylphenyl)ethanone) .

Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound, and what functional is optimal?

Answer:

DFT calculations using hybrid functionals (e.g., B3LYP) with exact-exchange corrections provide accurate electronic profiles:

- Basis Set: 6-31G(d,p) for geometry optimization and vibrational analysis .

- Key Outputs:

- HOMO-LUMO gaps to assess reactivity (~4–5 eV for nitroaromatics).

- Electrostatic potential maps to identify electrophilic/nucleophilic sites (e.g., nitro group as electron-deficient) .

Validation: Compare computed IR spectra with experimental data to refine functional choice (e.g., Lee-Yang-Parr correlation for improved accuracy) .

Advanced: How should researchers resolve contradictions between computational predictions and experimental reactivity data?

Answer:

- Step 1: Re-examine the DFT functional. Gradient-corrected functionals (e.g., B3LYP) may underestimate nitro group effects; test meta-GGAs like M06-2X .

- Step 2: Validate solvent effects using a polarizable continuum model (PCM) for reactions in polar solvents .

- Step 3: Perform kinetic studies (e.g., Eyring plots) to compare activation barriers with computed transition states .

Example: If nitration yields deviate from predictions, re-evaluate the protonation state of intermediates using pH-adjusted DFT models.

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of nitro compound vapors .

- First Aid: For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .

- Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., Fe/HCl) before disposal .

Advanced: What strategies enable selective functionalization of the pyridine ring in this compound?

Answer:

- Nucleophilic Substitution: Replace the 2-chloro group with amines or alkoxides under Pd catalysis (e.g., Pd(OAc)₂, Xantphos ligand) .

- Electrophilic Aromatic Substitution: Introduce sulfonic acid groups at the 3-position using H₂SO₄ at 80°C .

- Reduction: Convert the nitro group to an amine (H₂/Pd-C) for subsequent coupling reactions .

Monitoring: Use in situ FTIR to track substituent effects on reaction kinetics.

Advanced: How can crystallographic data improve mechanistic understanding of its reactivity?

Answer:

- Structure Solution: Use SHELXD for phase determination and SHELXL for refinement to obtain bond lengths/angles (e.g., C-Cl = ~1.73 Å; C-NO₂ = ~1.48 Å) .

- Charge Density Analysis: Multipole refinement with XD software reveals electron density redistribution at reactive sites .

Basic: What in vitro assays are recommended for preliminary toxicological profiling?

Answer:

- Cytotoxicity: MTT assay on HEK-293 cells (IC₅₀ determination) .

- Metabolic Stability: Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess degradation half-life .

Caution: Toxicity data are limited; prioritize low-dose studies .

Advanced: How can this compound serve as a precursor in coordination chemistry?

Answer:

- Ligand Design: Chelate metals (e.g., Pd, Cu) via the pyridine nitrogen and acetyl oxygen. Example: Synthesize cyclometalated palladacycles for catalytic cross-coupling .

- Characterization: Use cyclic voltammetry to study redox behavior (e.g., Pd(II)/Pd(0) transitions at ~−0.3 V vs. Ag/AgCl) .

Advanced: What analytical methods validate batch-to-batch consistency in synthesis?

Answer:

-

QC Workflow:

Parameter Method Acceptance Criteria Purity HPLC (C18 column) ≥98% area under curve Residual Solvents GC-MS <0.1% (ICH guidelines) Crystallinity PXRD Match reference pattern

Statistical Analysis: Use ANOVA to compare inter-batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.